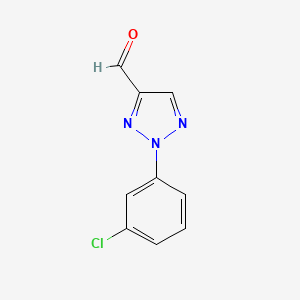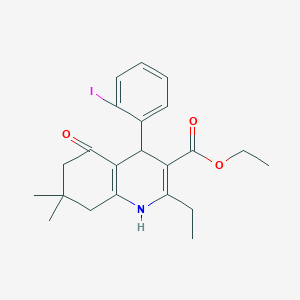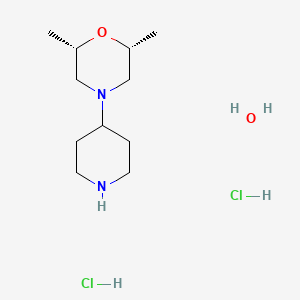![molecular formula C15H11ClN2O3 B2947599 methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate CAS No. 478080-39-6](/img/structure/B2947599.png)
methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential as a research tool. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has been found to be more potent.
Mecanismo De Acción
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. This ultimately leads to the modulation of various signaling pathways and physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor without affecting other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate. One area of interest is the development of new compounds that are more selective for the CB1 receptor and have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for further research to fully understand the biochemical and physiological effects of this compound and other synthetic cannabinoids.
Métodos De Síntesis
The synthesis of methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate involves a multi-step process, starting with the reaction of 4-chlorobenzyl cyanide with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-cyano-2-oxobutyric acid ethyl ester. This intermediate is then reacted with methyl iodide to form this compound. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate has been used extensively in scientific research as a tool to study the cannabinoid system. It has been used to investigate the role of CB1 receptors in various physiological processes, including pain perception, appetite regulation, and memory formation. This compound has also been used to study the effects of cannabinoids on cancer cells and to investigate the potential therapeutic applications of cannabinoids in the treatment of various diseases.
Propiedades
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-14(19)9-18-7-6-12(13(8-17)15(18)20)10-2-4-11(16)5-3-10/h2-7H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUCIZVVXUOTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=C(C1=O)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)

![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)
![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)
